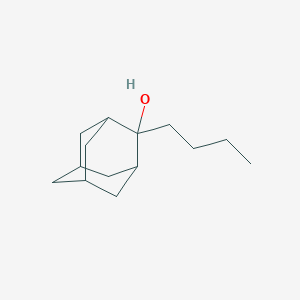
2-Butyl-2-adamantanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of adamantane derivatives, including compounds like 2-Butyl-2-adamantanol, often involves complex reactions such as Diels-Alder cycloadditions, dehydration of corresponding allyl alcohols, and Barbier-type reactions. For instance, 2-(1-Adamantyl)-1,3-butadiene, a precursor for adamantane derivatives, can be synthesized via dehydration and further undergoes cycloaddition reactions to yield various adamantane-substituted compounds (Sasaki, Shimizu, & Ohno, 1984).
Molecular Structure Analysis
The molecular structure of 2-Butyl-2-adamantanol and related adamantane derivatives has been examined using techniques like X-ray structural studies. These studies reveal insights into the sigma-donor abilities of C-H and C-C bonds within the adamantane framework, helping to understand the compound's reactivity and interaction potential (Spiniello & White, 2003).
Chemical Reactions and Properties
Adamantane derivatives exhibit a range of chemical behaviors, including cycloaddition reactions that allow for the synthesis of complex carbo- and heterocycles. These reactions are pivotal for the modification and functionalization of the adamantane core, leading to new compounds with varied properties and potential applications (Sasaki, Shimizu, & Ohno, 1984).
Aplicaciones Científicas De Investigación
-
Scientific Field: Chemistry
- Adamantane derivatives, including 2-Butyl-2-adamantanol, are used in the synthesis of various functional adamantane derivatives . They are also used as starting materials for the synthesis of monomers .
- The methods of synthesis involve various chemical reactions, including hydroformylation, dehydrogenation, and oxidative dehydrogenation .
- The outcomes of these reactions are various functional adamantane derivatives that have extensive applications in different fields .
-
Scientific Field: Material Science
-
Scientific Field: Energy
-
Scientific Field: Pharmaceuticals
-
Scientific Field: Biochemical Research
-
Scientific Field: Organic Synthesis
-
Scientific Field: Synthesis of gem-Disubstituted Derivatives
-
Scientific Field: Synthesis of 2-Methyleneadamantane
- Heterolysis of 2-methyl-2-chloroadamantane and 2-bromo-2-methyladamantane in sulfolane in the presence of 1,3,5-triphenylverdazyl generates a verdazylium salt and an alkylation product that decomposes to 2-methyleneadamantane .
- When the reaction occurs in a butanol medium, no olefin is formed .
- The result is 2-methyleneadamantane, a compound with potential applications in various fields .
Direcciones Futuras
Adamantane derivatives, such as 2-Butyl-2-adamantanol, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The future directions of research could involve exploring these applications further.
Propiedades
IUPAC Name |
2-butyladamantan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-2-3-4-14(15)12-6-10-5-11(8-12)9-13(14)7-10/h10-13,15H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRAOOXXPGRCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2CC3CC(C2)CC1C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504857 | |
| Record name | 2-Butyltricyclo[3.3.1.1~3,7~]decan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-2-adamantanol | |
CAS RN |
14451-86-6 | |
| Record name | 2-Butyltricyclo[3.3.1.13,7]decan-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14451-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyltricyclo[3.3.1.1~3,7~]decan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



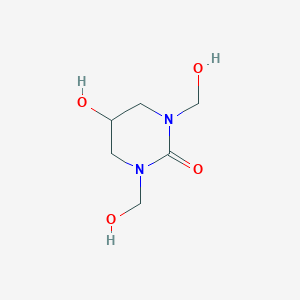
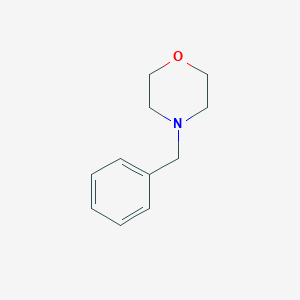
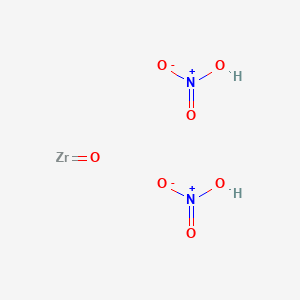
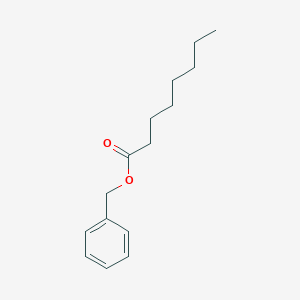
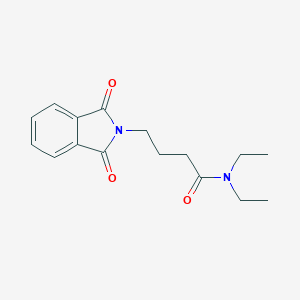

![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)
![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)
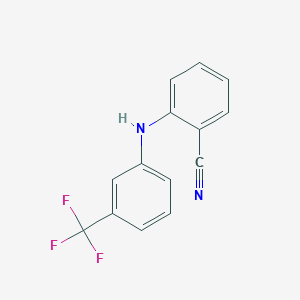
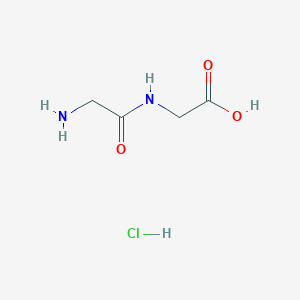
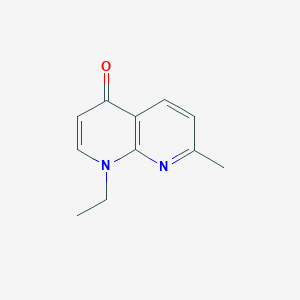
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)

